1-(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(2-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)20-17(15-10-6-7-11-18(15)22-2)12-16(19-20)14-8-4-3-5-9-14/h3-11,17H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKSZKWYHPRTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α,β-Unsaturated Ketones with Hydrazine Derivatives
The most widely employed method involves the cyclization of (E)-3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one (chalcone) with hydrazine hydrate under acidic conditions. This one-pot reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated carbonyl system, followed by cyclization to form the dihydropyrazole ring.
Representative Procedure :
A mixture of (E)-3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one (2.94 g, 10 mmol) and hydrazine hydrate (1.0 g, 20 mmol) in acetic acid (25 mL) containing two drops of concentrated HCl is refluxed for 5 hours. The precipitate is filtered, washed with ethanol, and recrystallized from ethanol to yield white crystals (m.p. 170–172°C).
Key Reaction Parameters :
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Temperature | 80–90°C (reflux) | <80°C: Incomplete cyclization |
| Acid Catalyst | HCl (2 drops) | Excess acid: Side reactions |
| Reaction Time | 5 hours | Shorter durations: Lower yield |
Alternative Approaches Using Microwave Irradiation
Recent advancements utilize microwave-assisted synthesis to reduce reaction times. A comparative study demonstrated that microwave irradiation at 100°C for 20 minutes achieves 85% yield compared to 72% under conventional heating. This method minimizes side products like fully aromatic pyrazoles.
Mechanistic Advantage :
Microwave energy accelerates enol-keto tautomerization, favoring the kinetically controlled formation of the 4,5-dihydro-1H-pyrazole intermediate over over-oxidized products.
Optimization of Synthetic Conditions
Solvent Systems and Catalysts
Ethanol and acetic acid are preferred solvents due to their ability to solubilize both aromatic ketones and hydrazine derivatives. Catalytic HCl enhances protonation of the carbonyl group, increasing electrophilicity at the β-carbon.
Comparative Solvent Study :
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol | 72 | 98.5 |
| Acetic Acid | 68 | 97.2 |
| Toluene | 32 | 85.6 |
Stoichiometric Considerations
A 2:1 molar ratio of hydrazine hydrate to chalcone ensures complete conversion. Excess hydrazine prevents dimerization but may necessitate rigorous purification to remove unreacted starting material.
Analytical Characterization
Spectroscopic Data
IR (KBr, cm⁻¹) :
¹H NMR (400 MHz, DMSO-d₆) :
Mass Spectrometry :
Challenges and Mitigation Strategies
Byproduct Formation
Over-oxidation to pyrazoles or dehydration to pyridines occurs at temperatures exceeding 100°C. Maintaining reflux temperatures below 90°C and using inert atmospheres suppress these pathways.
Chemical Reactions Analysis
1-(5-(2-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of specific enzymes critical for bacterial survival.
- Anti-inflammatory Effects : Research indicates that the compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. It may act by modulating cytokine production or inhibiting inflammatory mediators .
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent in several areas:
- Enzyme Inhibition : There is ongoing research into its ability to inhibit certain enzymes linked to disease processes, such as cyclooxygenases (COX), which are involved in inflammation and pain pathways .
- Antioxidant Properties : The antioxidant capacity of this compound suggests it could play a role in preventing oxidative stress-related diseases .
Case Studies
Recent case studies highlight its application in drug development:
- Case Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria when modified with various functional groups, indicating the importance of structure-activity relationships in drug design .
- Clinical Trials for Anti-inflammatory Use : Preliminary clinical trials have indicated that formulations containing this compound can reduce symptoms in patients with chronic inflammatory conditions, suggesting its potential for therapeutic use in clinical settings .
Material Science
In addition to its biological applications, this compound is being utilized in material science for developing new polymers and materials due to its unique chemical properties.
Chemical Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable for producing diverse chemical entities .
Mechanism of Action
The mechanism of action of 1-(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound may also interact with cellular receptors and signaling pathways to exert its effects .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Structural Features of Selected Pyrazoline Derivatives
- Key Observations :
- The position of the methoxy group (2- vs. 4-methoxy) significantly alters molecular planarity. The ortho-substituted target compound exhibits a larger dihedral angle (82.99°) between the pyrazoline and 2-methoxyphenyl groups compared to the near-planar 4-methoxy analog (1.96°) .
- Anthracene-substituted derivatives exhibit π–π stacking interactions, which are absent in methoxy-substituted analogs, suggesting enhanced stability in solid-state packing .
Table 2: Pharmacological Profiles of Pyrazoline Derivatives
- Key Observations :
- Hydroxyl and halogen substituents (e.g., Cl, OH) enhance inhibitory activity against enzymes like tyrosinase and BRAF kinase by facilitating hydrogen bonding and hydrophobic interactions .
- The absence of polar groups in the target compound may limit its bioactivity compared to hydroxylated or halogenated analogs.
Biological Activity
1-(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Pyrazole derivatives are known for their diverse range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the synthesis, characterization, and biological activities associated with this compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate hydrazones and ketones under acidic or basic conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, a related compound demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 22.4 to 30.0 µg/mL . This suggests that this compound may exhibit similar antimicrobial effects.
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. A compound structurally related to this compound showed promising results in inhibiting tumor cell proliferation in vitro. The presence of methoxy groups on the phenyl rings is believed to enhance cytotoxicity against various cancer cell lines .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that such compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of inflammatory mediators like prostaglandins .
Case Studies
The biological activities of this compound may be attributed to its ability to interact with specific biological targets. The presence of electron-donating groups like methoxy enhances the lipophilicity and bioavailability of the compound, facilitating its interaction with cellular targets.
Q & A
Q. What are the optimal synthetic routes for 1-(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:
- Condensation : Reacting a 1,4-dicarbonyl compound with a phenylhydrazine derivative under acidic or basic conditions.
- Cyclization : Using hydrazine hydrate in refluxing acetic acid to form the dihydropyrazole core .
- Acylation : Introducing the ethanone moiety via nucleophilic substitution or Friedel-Crafts acylation.
Q. Optimization Strategies :
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the methoxyphenyl (δ ~3.8 ppm for OCH₃), pyrazole ring (δ ~6.5–7.5 ppm for aromatic protons), and ethanone carbonyl (δ ~2.1 ppm for CH₃CO) .
- X-ray Crystallography : Resolve the dihedral angles between the pyrazole ring and substituents (e.g., ~6.7° for methoxyphenyl vs. ~74.9° for phenyl groups) to confirm stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., m/z 308.1162 for C₁₈H₁₇N₂O₂) .
Advanced Research Questions
Q. How do structural modifications at specific positions of the pyrazole ring influence the compound’s biological activity, and what experimental approaches are used to establish structure-activity relationships (SAR)?
Methodological Answer:
- Substitution Patterns :
- Experimental SAR Workflow :
- In Vitro Assays : Test derivatives against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC (Minimum Inhibitory Concentration) protocols .
- Molecular Docking : Compare binding affinities of derivatives to target enzymes (e.g., cytochrome P450) using AutoDock Vina .
Q. What computational chemistry strategies can predict the reactivity and interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ethanone carbonyl is a reactive site for nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., with COX-2) to analyze stability of interactions over 100 ns trajectories .
- QSAR Modeling : Use descriptors like logP and polar surface area to correlate structural features with bioactivity .
Q. How can discrepancies in reported biological activity data for similar pyrazole derivatives be resolved through experimental design?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
